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molecular formula C12H12O3 B1309979 7-Hydroxy-3,4,8-trimethylcoumarin CAS No. 91963-11-0

7-Hydroxy-3,4,8-trimethylcoumarin

Cat. No. B1309979
M. Wt: 204.22 g/mol
InChI Key: GNBLUSRSAGXTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06133460

Procedure details

A solution of 7-hydroxy-3,4,8-trimethylcoumarin (5.19 g, 25.4 mmol) was refluxed in acetic anhydride (10 mL) for 1.5 hours. The solution was slowly poured into ice water (200 mL) and the resulting solid was filtered, then rinsed with water to yield 7-acetoxy-3,4,8-trimethylcoumarin, a beige solid (6.22 g, 99.5%). 1H NMR (CDCl3): δ 7.47 (d, J=8.6 Hz, 1H), 7.00 (d, J=8.7 Hz, 1H), 2.40 (s, 3H), 2.37 (s, 3H), 2.29 (s, 3H), 2.22 (s, 3H).
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([C:6]([CH3:15])=[C:7]([CH3:14])[C:8](=[O:13])[O:9]2)=[CH:4][CH:3]=1.[C:16](OC(=O)C)(=[O:18])[CH3:17]>>[C:16]([O:1][C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([C:6]([CH3:15])=[C:7]([CH3:14])[C:8](=[O:13])[O:9]2)=[CH:4][CH:3]=1)(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
5.19 g
Type
reactant
Smiles
OC1=CC=C2C(=C(C(OC2=C1C)=O)C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
rinsed with water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C2C(=C(C(OC2=C1C)=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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